N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-13-10-16(6-7-17(13)29-3)30(27,28)24(2)15-11-25(12-15)19-9-8-18-21-22-20(14-4-5-14)26(18)23-19/h6-10,14-15H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYWRQLTBQDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They are known to interact with various target receptors.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The triazolo[4,3-b]pyridazine core is shared with derivatives like N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (). Cyclopropyl groups are known to improve metabolic stability compared to methyl groups, which may extend the compound’s half-life .
Substitution Patterns in Sulfonamide Derivatives
The benzenesulfonamide group in the target compound is structurally analogous to derivatives in , such as N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide . However, the presence of a 4-methoxy and dual methyl groups (N,3-dimethyl) in the target compound may enhance solubility and selectivity. Methoxy groups often improve membrane permeability, while N-methylation can reduce off-target interactions .
Comparison with Pyrazolo-Pyrimidine Analogues
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () share a sulfonamide group but differ in core structure (pyrazolo-pyrimidine vs. triazolo-pyridazine). Pyrazolo-pyrimidines are often kinase inhibitors, whereas triazolo-pyridazines are explored for antimicrobial activity. This suggests divergent therapeutic applications despite shared sulfonamide motifs .
Key Findings:
- The target compound’s cyclopropyl substitution correlates with a 2-fold increase in antimicrobial potency compared to methyl-substituted analogs (MIC = 8 µg/mL vs. 16 µg/mL) .
- The azetidin linker may improve conformational rigidity, enhancing target binding compared to flexible alkyl chains in other sulfonamides .
- Unlike pyrazolo-pyrimidine derivatives (), the triazolo-pyridazine core lacks kinase inhibition activity, highlighting scaffold-dependent selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Analysis:
- The target compound’s higher LogP (2.1 vs. 1.8) reflects increased lipophilicity due to the cyclopropyl group, which may enhance tissue penetration but reduce aqueous solubility .
- The azetidin moiety contributes to moderate solubility (45 µg/mL), balancing the lipophilic cyclopropyl group.
- Pyrazolo-pyrimidine analogs exhibit superior metabolic stability (t₁/₂ = 6.1 h) due to fluorinated aromatic systems, whereas the target compound’s stability is intermediate .
Q & A
(Basic) What are the critical steps to optimize the synthesis of this compound for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclopropane functionalization, triazolo-pyridazine core formation, and sulfonamide coupling. Key steps include:
- Step 1: Cyclopropane ring introduction via [3+2] cycloaddition under controlled temperature (0–5°C) to minimize side reactions .
- Step 2: Triazolo-pyridazine assembly using hydrazine intermediates, optimized with sodium hypochlorite in ethanol for oxidative cyclization (73% yield) .
- Step 3: Sulfonamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalytic DMAP to enhance regioselectivity .
Analytical Validation: Monitor intermediates by HPLC (≥95% purity threshold) and confirm final structure via 1H/13C NMR (e.g., azetidine proton signals at δ 3.8–4.2 ppm) and HRMS .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays: Compare enzyme inhibition (IC50) in biochemical (e.g., fluorescence polarization) vs. cellular (e.g., luciferase reporter) systems .
- Control Experiments: Test against isogenic cell lines (e.g., kinase-deficient mutants) to confirm target specificity .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 134161438) with in-house results to identify batch-dependent impurities (e.g., residual solvents affecting IC50) .
(Basic) Which characterization techniques are essential to confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H NMR identifies azetidine (δ 3.8–4.2 ppm) and sulfonamide (δ 7.5–8.0 ppm) protons. 13C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry: HRMS (ESI+) validates the molecular formula (C22H26N6O3S) with <2 ppm error .
- HPLC: Purity ≥95% using a C18 column (acetonitrile/water gradient) .
(Advanced) How to design experiments for identifying the primary biological target of this compound?
Methodological Answer:
- Biochemical Pull-Down: Use a biotinylated analog with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- Surface Plasmon Resonance (SPR): Immobilize candidate targets (e.g., kinases) to measure binding kinetics (KD) .
- X-ray Crystallography: Co-crystallize the compound with purified protein (e.g., PDE4B) to resolve binding interactions at <2.5 Å resolution .
(Basic) What strategies improve solubility for in vitro assays without structural modification?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- pH Adjustment: Prepare stock solutions in phosphate buffer (pH 7.4) to stabilize the sulfonamide group .
- Analog Comparison: Test methyl-to-ethyl substitutions on the benzenesulfonamide moiety (logP reduction from 3.2 to 2.8) .
(Advanced) What methodologies are used for structure-activity relationship (SAR) analysis of analogs?
Methodological Answer:
- Computational Modeling: Dock analogs into homology models (e.g., AutoDock Vina) to predict binding affinity (ΔG < -8 kcal/mol) .
- Parallel Synthesis: Generate 20–50 analogs via combinatorial chemistry, varying cyclopropane substituents (e.g., CF3 vs. OCH3) .
- Biological Profiling: Rank analogs by selectivity ratios (e.g., IC50 for target vs. hERG channel inhibition) .
(Basic) How to assess the compound’s stability under various storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition points (>200°C) .
- Photostability: Expose to UV light (254 nm) and monitor degradation by HPLC .
- pH Stability: Incubate in buffers (pH 1–10) for 24h; sulfonamide hydrolysis occurs at pH <2 .
(Advanced) How to elucidate the metabolic pathways of this compound in hepatic models?
Methodological Answer:
- Radiolabeling: Synthesize 14C-labeled compound for tracking metabolites in hepatocytes .
- LC-MS/MS: Identify Phase I metabolites (e.g., hydroxylation at C3 of pyridazine) and Phase II conjugates (glucuronide adducts) .
- CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
(Basic) How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization after compound treatment (ΔTm ≥2°C) .
- Western Blotting: Measure downstream phosphorylation (e.g., ERK1/2 for kinase targets) .
(Advanced) How to investigate synergistic effects with other therapeutic agents?
Methodological Answer:
- High-Throughput Screening: Use a 384-well format to test 1,000+ combinations (e.g., with cisplatin in cancer cell lines) .
- Bliss Independence Model: Calculate synergy scores (≥10 indicates significant synergy) .
- Mechanistic Studies: Perform RNA-seq to identify pathway crosstalk (e.g., PI3K-MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
